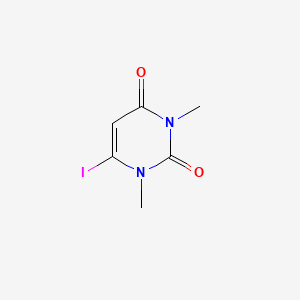
6-Iodo-1,3-dimethylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-1,3-dimethylpyrimidine-2,4-dione is a heterocyclic compound with the molecular formula C6H7IN2O2. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of an iodine atom at the 6th position and methyl groups at the 1st and 3rd positions of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1,3-dimethylpyrimidine-2,4-dione typically involves the iodination of 1,3-dimethyluracil. One common method includes the reaction of 1,3-dimethyluracil with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: 6-Iodo-1,3-dimethylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound .
Aplicaciones Científicas De Investigación
6-Iodo-1,3-dimethylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Iodo-1,3-dimethylpyrimidine-2,4-dione in biological systems involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase, and can lead to the formation of faulty genetic material .
Comparación Con Compuestos Similares
5-Iodo-1,3-dimethyluracil: Similar in structure but with the iodine atom at the 5th position.
6-Amino-1,3-dimethylpyrimidine-2,4-dione: Contains an amino group instead of an iodine atom at the 6th position.
1,3-Dimethyluracil: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness: 6-Iodo-1,3-dimethylpyrimidine-2,4-dione is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. This reactivity can be exploited in the synthesis of various derivatives with potential biological activity .
Propiedades
Fórmula molecular |
C6H7IN2O2 |
|---|---|
Peso molecular |
266.04 g/mol |
Nombre IUPAC |
6-iodo-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7IN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3 |
Clave InChI |
VXHQFOMWQJFXPW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=O)N(C1=O)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




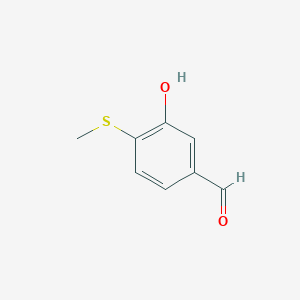
![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)

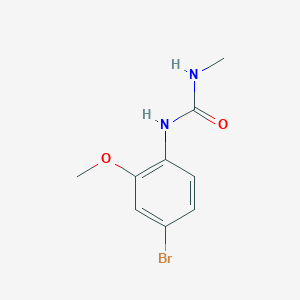
![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)


![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)
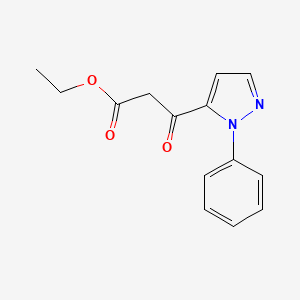
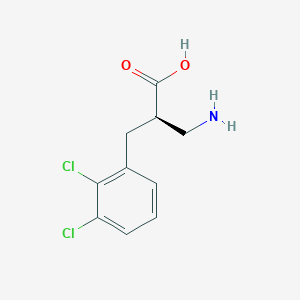
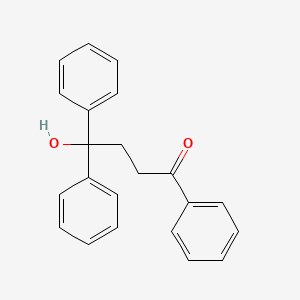
![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)
